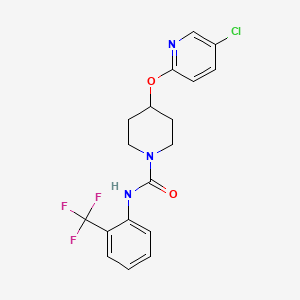
4-((5-chloropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((5-chloropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClF3N3O2 and its molecular weight is 399.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis Under Microwave Irradiation Research on tetrahydrobenzo[b]thiophene derivatives, including carboxamide derivatives obtained from reactions with primary and secondary amines under microwave irradiation, highlights the chemical versatility of similar compounds. These reactions demonstrate the compound's reactivity and potential application in synthesizing novel heterocyclic compounds with various functional groups (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Inhibitors of Soluble Epoxide Hydrolase The discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, through high-throughput screening, underscores the significance of the triazine heterocycle and phenyl group substitution for potency and selectivity. This research illustrates the potential biomedical applications of structurally similar compounds in developing new therapeutic agents (Thalji et al., 2013).
Glycine Transporter 1 Inhibitor Development The identification of a potent glycine transporter 1 (GlyT1) inhibitor showcases the application of compounds with similar structural frameworks in modulating neurotransmitter systems, which could have implications for treating neurological disorders (Yamamoto et al., 2016).
Biochemical and Pharmacological Applications
Allosteric Modulation of CB1 Optimization studies on indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) reveal the importance of specific structural features for enhancing binding affinity and cooperativity. This work demonstrates how subtle changes in the chemical structure can significantly impact biological activity, offering insights into the design of novel allosteric modulators (Khurana et al., 2014).
Antimicrobial Agent Development The synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents highlight the broad applicability of piperidine-1-carboxamide structures in developing new antimicrobials. Such research points to the ongoing need for novel compounds to combat resistant bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Tubulin Inhibition for Anticancer Therapy A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors, demonstrating the potential of structurally similar compounds in cancer therapy. Through SAR-guided optimization, compounds with potent antiproliferative activity were developed, illustrating the application in designing anticancer agents (Krasavin et al., 2014).
properties
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-12-5-6-16(23-11-12)27-13-7-9-25(10-8-13)17(26)24-15-4-2-1-3-14(15)18(20,21)22/h1-6,11,13H,7-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOGTEDBVAHAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

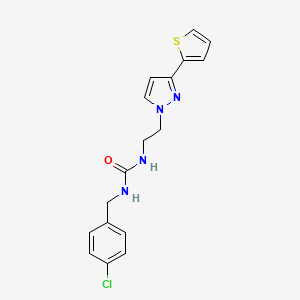
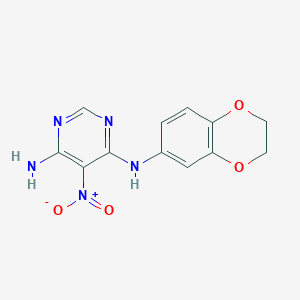
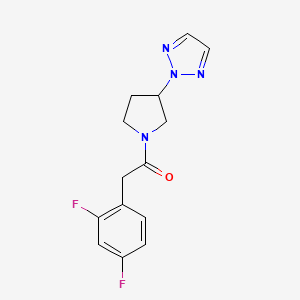
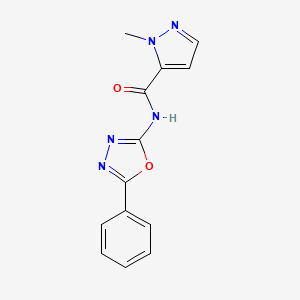
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)
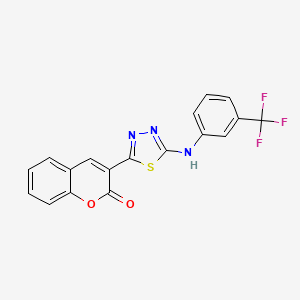

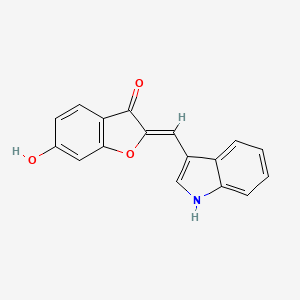
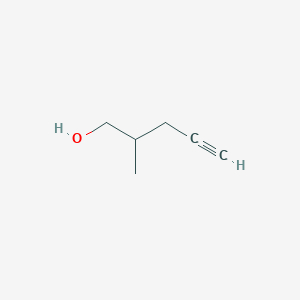
![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
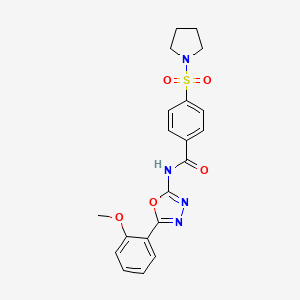
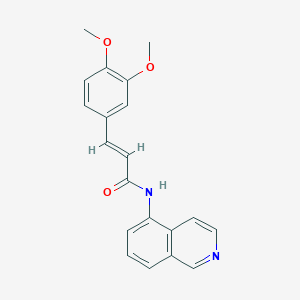
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2861739.png)
![2-[[(4-Fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2861740.png)